2-Deoxy-D-glucose, often referred to as 2-DG, is a glucose analog where the hydroxyl group at the second carbon atom is replaced by a hydrogen atom. This modification prevents 2-deoxy-D-glucose from undergoing normal glycolysis, making it a valuable tool in both research and therapeutic applications. It has been extensively studied for its role in inhibiting glucose metabolism, particularly in cancer research, where it can induce metabolic stress in cancer cells.
The compound is synthesized from D-glucose through a series of chemical reactions that involve the selective removal of the hydroxyl group at the C-2 position. Various synthetic methods have been developed to produce 2-deoxy-D-glucose with high yields and purity, utilizing starting materials such as D-glucal and other derivatives.
2-Deoxy-D-glucose is classified as a carbohydrate and more specifically as a monosaccharide. It belongs to the family of deoxy sugars, which are sugars that lack one or more hydroxyl groups. Its chemical formula is C₆H₁₂O₅, and it has a molecular weight of approximately 164.16 g/mol.
There are multiple synthetic routes to produce 2-deoxy-D-glucose, including:
For example, a method reported by Mereyala et al. involves using D-glycal as a starting material, achieving high yields through specific bromination and subsequent reduction processes .
The molecular structure of 2-deoxy-D-glucose can be represented as follows:
2-Deoxy-D-glucose participates in various chemical reactions similar to those of glucose but with notable differences due to its structural modification:
The lack of a hydroxyl group at C-2 significantly alters its reactivity compared to D-glucose, particularly affecting its metabolism within biological systems.
The primary mechanism by which 2-deoxy-D-glucose exerts its effects is through competitive inhibition of glucose metabolism. By entering cells via glucose transporters, it is phosphorylated to form 2-deoxy-D-glucose-6-phosphate but cannot proceed further in glycolysis due to the absence of the C-2 hydroxyl group.
This inhibition leads to reduced ATP production and increased metabolic stress on cells, particularly cancer cells that rely heavily on glycolysis for energy . Research indicates that this property can be exploited therapeutically in cancer treatment by depriving tumor cells of energy.
The development of radiolabeled 2-DG emerged from mid-20th-century investigations into carbohydrate metabolism. Initial studies in the 1950s by Wick et al. characterized unlabeled 2-DG as a competitive inhibitor of glycolysis, revealing its blockade at the phosphoglucoisomerase step due to an inability to isomerize to fructose-6-phosphate [7]. This discovery laid the groundwork for radiolabeled versions. By the late 1970s, Sokoloff’s pioneering carbon-14-labeled 2-deoxy-D-glucose ([¹⁴C]2-DG) autoradiographic technique enabled the first in vivo visualizations of cerebral glucose utilization in rats. However, [¹⁴C]2-DG autoradiography faced resolution limitations due to carbon-14’s relatively high-energy beta particles (156 keV), which generated diffuse signals in tissue sections [3].
The synthesis of tritiated 2-DG ([³H]2-DG) in the early 1980s marked a transformative advancement. Tritium’s low-energy beta emissions (18.6 keV) dramatically improved spatial resolution in autoradiography. As demonstrated by Sharp et al. (1984), [³H]2-DG autoradiographs resolved metabolic heterogeneity within discrete brain nuclei (e.g., nucleus accumbens, basolateral amygdala) and hippocampal laminae—features unresolvable with [¹⁴C]2-DG [3]. This technical leap facilitated neuron-level metabolic mapping and cemented [³H]2-DG’s role in functional neuroanatomy. Concurrently, HPLC methodologies were refined for quantifying [³H]2-DG purity and concentration in pharmaceutical preparations, utilizing amino columns (e.g., μBondapak NH₂) with acetonitrile/water eluents and UV/fluorescence detection [1] [12].
Table 1: Evolution of 2-DG Radiolabeling and Detection Techniques
Radiolabel | Energy (keV) | Resolution | Primary Detection Method | Key Applications |
---|---|---|---|---|
¹⁴C | 156 | Low (~100–200 μm) | Film Autoradiography | Whole-organ metabolic mapping |
³H | 18.6 | High (<10 μm) | Emulsion Autoradiography | Cellular/subcellular metabolic mapping |
¹⁸F | 511 (annihilation) | Moderate (1–2 mm) | PET Scintillation | Clinical oncology/neurology |
[³H]2-DG’s primary utility lies in its ability to mimic glucose transport and phosphorylation while undergoing metabolic arrest. It competitively enters cells via glucose transporters (GLUTs), with higher uptake observed in highly glycolytic tissues (e.g., tumors, activated neurons). Intracellularly, hexokinase phosphorylates it to [³H]2-DG-6-P, which cannot be metabolized by phosphoglucoisomerase or glycogen synthase. This trapping allows quantification of glucose uptake rates by measuring accumulated radioactivity [1] [5].
Key mechanistic insights derived from [³H]2-DG studies include:
Table 2: Research Applications of [³H]2-DG in Disease Models
Disease Area | Key Finding | Experimental Model | Reference |
---|---|---|---|
Oncology | Elevated [³H]2-DG uptake in tumors vs. normal tissue | Xenograft models | [1] |
Synergy between 2-DG and mitochondrial-targeted drugs | Breast cancer cells | [7] | |
Quercetin inhibits glycolysis via G3BP1/YWHAZ axis | Oral squamous cell carcinoma | [8] | |
Neurology | 2-DG suppresses seizure activity via metabolic inhibition | 6Hz stimulation, kainate models | [5] |
Attenuation of post-traumatic epileptiform activity | Controlled cortical impact model | [5] | |
Metabolism | Insulin-dependent 2-DG incorporation into glycogen | Rat skeletal muscle | [4] [6] |
[³H]2-DG’s unparalleled ability to quantify glucose metabolism disparities across tissues has revolutionized endocrinology and metabolism research. The foundational in vivo method developed by Kraegen et al. (1984) infused [³H]2-DG into rats during insulin clamps, comparing tracer accumulation in dissected tissues. This revealed striking heterogeneity:
Further studies integrated [³H]2-DG with other tracers (e.g., [U-¹⁴C]glucose) to dissect metabolic fates. For instance, white adipose tissue demonstrated proportional incorporation of both tracers into glycogen, highlighting conserved pathways despite structural differences between glucose and 2-DG [4]. In diabetes research, [³H]2-DG autoradiography exposed impaired glucose uptake in adipocytes and pancreatic β-cells of type 2 diabetic (T2D) mice, correlating with reduced SWELL1 protein—a regulator of insulin signaling [10].
Methodologically, perfusion fixation pre-sectioning significantly improved [³H]2-DG autoradiographic resolution by enhancing intracellular tracer retention, likely through fixation of 2-deoxy-glycogen [3]. Modern protocols now combine [³H]2-DG infusion with tissue homogenization, glycogen precipitation, and scintillation counting to simultaneously quantify glycolysis and glycogenesis fluxes [9].
Table 3: Tissue-Specific Glucose Uptake Characteristics Using [³H]2-DG
Tissue | Basal Uptake | Fold-Increase with Insulin | Glycogen Synthesis Contribution |
---|---|---|---|
Skeletal Muscle | Low | 17.9x | 14.0% ± 1.9 |
Myocardium | High | 8.2x | Minimal |
Adipose Tissue | Low | 7.3x | 10.7% ± 0.9 |
Brain | High | 1.0x (none) | Not detected |
Liver | Variable | 2.1x | Major site |
Data compiled from [2] [4] [10]. Glycogen synthesis at physiological insulin.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0